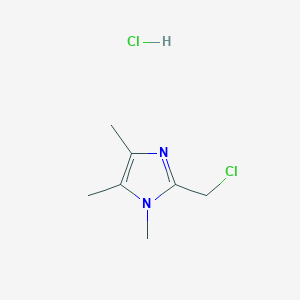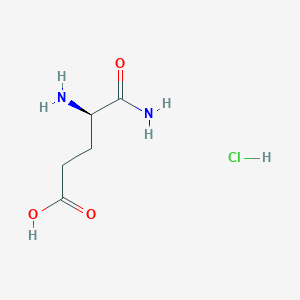
D-Glutamic acid alpha-amide, HCl
Vue d'ensemble
Description
“D-Glutamic acid alpha-amide, HCl” is a derivative of D-Glutamic acid . It is an isoglutamine and a D-glutamic acid derivative . It is an enantiomer of a L-isoglutamine . It is a white powder and it is stored at 0 - 8 C .
Molecular Structure Analysis
The molecular structure of D-Glutamic acid alpha-amide, HCl is composed of D-glutamic acid or L-glutamic acid monomers linked by γ-amide bonds . The molecular weight is 146.14 .
Physical And Chemical Properties Analysis
D-Glutamic acid alpha-amide, HCl is a white powder . It has a density of 1.321±0.06 g/cm3 . It has a melting point of > 220 C . It is stored at 0 - 8 C .
Applications De Recherche Scientifique
Drug Delivery
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: γ-PGA has been used in drug delivery applications due to its non-toxic, biodegradable, and biocompatible properties . It has been used in the delivery of active agents to action sites .
- Methods of Application: γ-PGA production optimization by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost and techniques for the formulation of γ-PGA nanoparticle as well as its characterization were discussed .
- Results or Outcomes: This review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery .
Structure-Affinity Relationship (SAR) Study
- Scientific Field: Biochemistry
- Summary of Application: D-glutamic acid is suitable for use in the structure-affinity relationship (SAR) study of GR (glutamate racemase) enzyme and its inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Agriculture
- Scientific Field: Agricultural Sciences
- Summary of Application: γ-PGA and Bacillus species have beneficial effects on plant performance . The solid-state fermented substrate can be directly used as agricultural fertilizer .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Cosmetics
- Scientific Field: Cosmetic Sciences
- Summary of Application: γ-PGA is used as a moisturizer to improve the quality of hair care and skincare cosmetic products .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Water Treatment
- Scientific Field: Environmental Sciences
- Summary of Application: γ-PGA has applications in water treatment due to its biodegradable and non-toxic nature .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Food Industry
- Scientific Field: Food Sciences
- Summary of Application: γ-PGA is used as a thickener, taste-masking agent, stabilizer, texture modifier, bitterness-reducing agent, probiotics cryoprotectant, and protein crystallization agent in food industries .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Safety And Hazards
Orientations Futures
Poly-γ-glutamic acid (γ-PGA), a natural polymer synthesized by several gram-positive bacteria, is anionic, water-soluble, biodegradable, edible, nontoxic, and nonimmunogenic for humans and the environment . Its α-carboxylate side chains can be chemically modified to introduce various drugs, or to modulate the amphiphilicity of the polymer . These features of γ-PGA are very useful for pharmaceutical and biomedical applications . This suggests that D-Glutamic acid alpha-amide, HCl, being a derivative of D-Glutamic acid, may also have potential applications in the biomedical field.
Propriétés
IUPAC Name |
(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glutamic acid alpha-amide, HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
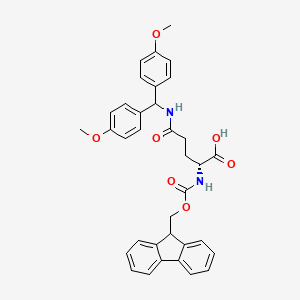
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
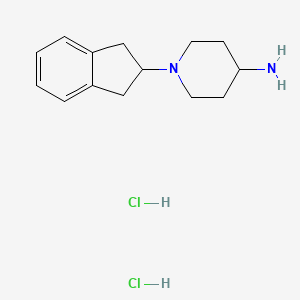
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
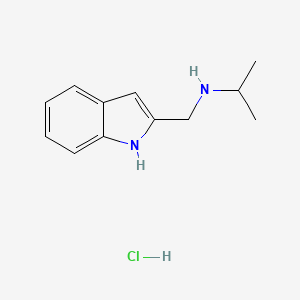
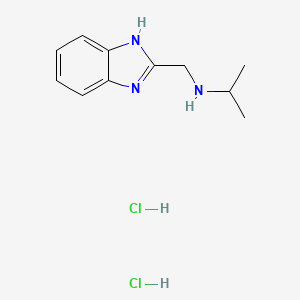
-amine dihydrochloride](/img/structure/B1442651.png)
